molecular formula C21H17NO3 B245014 N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B245014
M. Wt: 331.4 g/mol
InChI Key: NWDSTNLBNNTEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as DAAO inhibitor, is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to have potential applications in the treatment of various diseases, including schizophrenia, Alzheimer's disease, and Huntington's disease.

Mechanism of Action

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor works by inhibiting the activity of D-amino acid oxidase (N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide), which is an enzyme that breaks down D-serine. D-serine is an important neurotransmitter in the brain that is involved in the regulation of neuronal activity. By inhibiting the activity of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor increases the levels of D-serine, which has been found to improve the symptoms of various diseases.
Biochemical and Physiological Effects
N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has been found to have several biochemical and physiological effects. It has been shown to increase the levels of D-serine in the brain, which has been found to improve the symptoms of schizophrenia. N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has also been found to reduce the levels of amyloid-beta, which is a protein that is associated with Alzheimer's disease. Additionally, N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has been found to improve the motor function in animal models of Huntington's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor in lab experiments is that it is a highly specific inhibitor of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This specificity allows researchers to study the role of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in various diseases without affecting other enzymes. However, one of the limitations of using N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor is that it is a relatively new compound, and its long-term effects are not yet known.

Future Directions

There are several future directions for the use of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor in scientific research. One direction is to study its potential role in the treatment of other diseases, such as Parkinson's disease and depression. Another direction is to develop more potent and selective inhibitors of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Additionally, researchers are exploring the use of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor in combination with other drugs to improve their efficacy.

Synthesis Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted to its acid chloride derivative. This derivative is then reacted with N-(1,2-dihydroacenaphthylen-5-yl) amine to produce the final product, N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has been extensively used in scientific research to understand its potential role in the treatment of various diseases. It has been found to have potential applications in the treatment of schizophrenia, Alzheimer's disease, and Huntington's disease. N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has been shown to reduce the levels of D-serine, which is an important neurotransmitter in the brain. This reduction in D-serine levels has been found to improve the symptoms of schizophrenia.

properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H17NO3/c23-21(15-7-9-18-19(12-15)25-11-10-24-18)22-17-8-6-14-5-4-13-2-1-3-16(17)20(13)14/h1-3,6-9,12H,4-5,10-11H2,(H,22,23)

InChI Key

NWDSTNLBNNTEMH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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